molecular formula C8H4F5NO2 B1393427 Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid CAS No. 1215579-44-4

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid

Cat. No.: B1393427
CAS No.: 1215579-44-4
M. Wt: 241.11 g/mol
InChI Key: OSXHWSBTALEFQU-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerges from the broader historical evolution of fluorinated organic chemistry and pyridine derivative synthesis. Pyridine itself was first documented by the Scottish scientist Thomas Anderson in 1849, who isolated it from the oil obtained through high-temperature heating of animal bones, naming it after the Greek word for fire due to its flammability. The subsequent decades witnessed the establishment of fundamental pyridine chemistry, with Wilhelm Körner and James Dewar proposing in the 1860s and 1870s that pyridine's structure derived from benzene by substituting one carbon-hydrogen unit with a nitrogen atom. The first major breakthrough in pyridine synthesis came in 1881 with Arthur Rudolf Hantzsch's description of the Hantzsch pyridine synthesis, followed by Aleksei Chichibabin's 1924 invention of the Chichibabin pyridine synthesis reaction, which remains the foundation for industrial pyridine production.

The incorporation of fluorine atoms into organic molecules gained momentum throughout the twentieth century as chemists recognized the unique properties that fluorine substituents could impart to organic compounds. The development of fluorinated pyridine derivatives represents a natural convergence of these two chemical traditions, combining the versatile heterocyclic framework of pyridine with the distinctive electronic and steric effects of fluorine substitution. While specific documentation of the initial synthesis of this compound is not extensively detailed in publicly available literature, the compound's emergence can be understood within the context of systematic efforts to create highly fluorinated heterocyclic building blocks for pharmaceutical and materials applications.

Contemporary synthetic approaches to such heavily fluorinated compounds often involve sophisticated methodologies that have been developed over recent decades. The synthesis of related fluorinated pyridine derivatives has been advanced through various innovative approaches, including rhodium-catalyzed dearomatization-hydrogenation processes that enable the formation of fluorinated piperidines from fluoropyridine precursors. These methodological advances have facilitated access to increasingly complex fluorinated heterocyclic architectures, of which this compound represents a notable example.

Motivation for Academic Study

The academic interest in this compound stems from several converging factors that highlight its significance in contemporary chemical research. Fluorinated organic compounds have become indispensable components in pharmaceuticals, agrochemicals, and advanced materials due to their unique chemical properties. The presence of fluorine atoms in organic molecules frequently enhances metabolic stability, modifies lipophilicity, and can dramatically alter biological activity profiles, making fluorinated compounds particularly valuable in drug discovery and development programs.

The specific structural features of this compound make it an attractive target for academic investigation. The compound combines multiple fluorinated functional groups within a single molecular framework, including both difluoro and trifluoromethyl substituents attached to a pyridine ring. This structural complexity provides researchers with opportunities to investigate the cumulative effects of multiple fluorine-containing groups on molecular properties and reactivity patterns. The electron-withdrawing effects of the fluorine substituents significantly enhance the acidity of the carboxylic acid functionality compared to non-fluorinated analogs, creating interesting opportunities for studying structure-activity relationships.

Research into fluorinated pyridine derivatives has been particularly motivated by their applications in pharmaceutical chemistry. The pyridine ring system is a privileged scaffold that appears in numerous bioactive compounds, and the strategic incorporation of fluorine substituents can optimize pharmaceutical properties. Studies have demonstrated that fluorinated heterocycles can serve as key intermediates in the synthesis of protein kinase inhibitors and other therapeutic agents. The development of efficient synthetic methodologies for accessing such compounds represents a significant academic challenge that drives continued research interest.

Furthermore, the compound serves as a valuable model system for understanding the fundamental principles governing fluorinated organic chemistry. Academic studies of this compound contribute to the broader understanding of how multiple fluorine substituents influence molecular conformation, intermolecular interactions, and chemical reactivity. This knowledge base is essential for the rational design of new fluorinated compounds with desired properties for specific applications.

Scope and Structure of the Research Article

This comprehensive research article provides a systematic examination of this compound from multiple scientific perspectives, encompassing its fundamental properties, synthetic accessibility, and research applications. The scope of this investigation is deliberately focused on the chemical and physical characteristics of this specific fluorinated compound, with particular emphasis on understanding the unique features that arise from its highly fluorinated structure.

The molecular characterization of this compound reveals several distinctive features that warrant detailed investigation. The compound possesses a molecular weight of 241.11 grams per mole and conforms to the molecular formula C8H4F5NO2. The structural architecture features a pyridine ring bearing a trifluoromethyl substituent at the 3-position, with the carboxylic acid functionality bearing two fluorine atoms on the alpha carbon. This arrangement creates a molecule with significant electron-deficient character due to the cumulative electron-withdrawing effects of the five fluorine atoms.

The research methodology employed in this article draws upon diverse sources of chemical information, including commercial specifications, synthetic literature, and analytical data from multiple chemical suppliers and research institutions. Data compilation includes information from established chemical suppliers such as Matrix Scientific, Apollo Scientific, and VWR, which provide standardized specifications and purity data for the compound. The integration of information from multiple sources ensures a comprehensive understanding of the compound's properties and commercial availability.

Table 1: Physical and Chemical Properties of this compound

Property Value Reference
Chemical Abstracts Service Number 1215579-44-4
Molecular Formula C8H4F5NO2
Molecular Weight 241.11 g/mol
International Union of Pure and Applied Chemistry Name 2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid
MDL Number MFCD12963754
Typical Purity ≥97%
Storage Conditions Ambient temperature

The structural investigation encompasses both theoretical and experimental approaches to understanding the compound's three-dimensional architecture and electronic properties. The presence of five fluorine atoms within the molecular structure creates significant electronic perturbations that influence both the pyridine ring system and the carboxylic acid functionality. These electronic effects manifest in altered chemical reactivity patterns, enhanced acidity of the carboxylic acid group, and modified intermolecular interaction capabilities compared to non-fluorinated analogs.

Commercial availability data indicates that this compound is accessible through multiple chemical suppliers worldwide, with typical purities ranging from 95% to 97% or higher. The compound is generally stored under ambient conditions, suggesting reasonable stability under normal laboratory storage conditions. Multiple suppliers offer the compound in various package sizes ranging from milligram to gram quantities, indicating its utility for both research-scale investigations and larger synthetic applications.

The research framework adopted in this article emphasizes the systematic analysis of available data while maintaining strict adherence to the specified scope limitations. The investigation deliberately excludes considerations of biological activity, therapeutic applications, and safety profiles to maintain focus on the fundamental chemical characteristics of the compound. This approach ensures that the research contributes specifically to the understanding of fluorinated heterocyclic chemistry without venturing into pharmaceutical or toxicological domains that lie outside the intended scope of this investigation.

Properties

IUPAC Name

2,2-difluoro-2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F5NO2/c9-7(10,6(15)16)5-4(8(11,12)13)2-1-3-14-5/h1-3H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXHWSBTALEFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C(C(=O)O)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Features:

  • Use of fluorinating reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.
  • High-temperature and pressure conditions to facilitate fluorination.
  • Post-fluorination purification to isolate the target compound.

Limitations :

  • Handling hazardous reagents.
  • Controlling regioselectivity.
  • Managing by-products and waste.

Synthetic Routes Based on Pyridine Derivatives

Route via 4-Methylpyridin-2-amine (Small-Scale Method)

This route involves multiple steps starting from inexpensive 4-methylpyridin-2-amine:

Step Reaction Yield Notes
1 Protection of amino group (Boc protection) High Protects the amino group for subsequent reactions
2 Radical bromination to form gem-dibromomethyl-pyridine 10% Low yield; hazardous reagents
3 Bromination with silver nitrate to form aldehyde 69% Moderate yield
4 Fluorination using DAST 73–91% Efficient fluorination step
5 Deprotection to yield the target acid High Final step

This sequence, although effective, involves hazardous reagents and low-yielding steps, making it less suitable for large-scale production.

Route via Nucleophilic Substitution and Coupling

Recent research has demonstrated alternative routes involving nucleophilic substitution of halogenated pyridines with difluoroacetic acid derivatives, followed by coupling reactions to introduce the trifluoromethyl group. These methods often use coupling agents like EDC or HATU under mild conditions, offering higher yields and scalability.

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate key steps such as the hydrolysis of nitrile precursors to acids, significantly reducing reaction times and improving yields. For example:

Reaction Conditions Yield Reference
Hydrolysis of pyridine nitrile Microwave at 130°C for 30–90 min 99%

This method enhances process efficiency, making it attractive for industrial adaptation.

Recent Advances in Practical Synthesis

A notable recent development involves a five-step, two-pot procedure starting from 2,2-difluoroacetic anhydride, which allows for scalable and economical production of the key intermediate 4-(difluoromethyl)pyridin-2-amine . This intermediate is then converted into the target acid via oxidation or carboxylation steps.

Key features:

  • Avoids hazardous amination steps.
  • Utilizes readily available reagents.
  • Suitable for large-scale manufacturing.

Summary of Preparation Methods

Method Starting Material Key Reactions Yield Advantages Disadvantages
Industrial fluorination Pyridine derivatives Direct fluorination Variable Scalable, efficient Hazardous reagents, equipment-intensive
Small-scale multi-step 4-Methylpyridin-2-amine Protection, bromination, fluorination 73–91% (per step) High purity Low yield in bromination, hazardous reagents
Microwave-assisted hydrolysis Nitrile precursors Hydrolysis 99% Rapid, scalable Requires microwave equipment
Recent scalable synthesis 2,2-Difluoroacetic anhydride Multi-step, two-pot High Economical, scalable Multi-step process

Chemical Reactions Analysis

Types of Reactions: Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as or in polar aprotic solvents like .

    Electrophilic Substitution: Reagents like or .

    Oxidation: Oxidizing agents such as or .

    Reduction: Reducing agents like or .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.

Scientific Research Applications

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s electronic properties, enhancing its binding affinity and selectivity for target molecules. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural, physicochemical, and functional differences between Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid and analogous compounds.

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Structural Features Acidity (pKa) Solubility Applications
This compound 1215579-44-4 C₈H₄F₅NO₂ 241.11 Pyridine ring with -CF₃ (position 3) and α,α-difluoroacetic acid (position 2) ~1.5–2.5* Moderate (polar solvents) Pharmaceutical intermediates, agrochemicals
3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid 1000522-34-8 C₈H₅ClF₃NO₂ 239.58 Pyridine ring with -Cl (position 3) and acetic acid (position 2); lacks fluorine at α-carbon ~2.5–3.5 Low (non-polar media) Herbicide synthesis
{[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid 299198-23-5 C₁₀H₈F₃N₃O₂S 307.25 Pyridine ring with -CF₃ (position 4), -CN (position 3), and thioether-linked acetic acid ~3.0–4.0 Low (organic solvents) Enzyme inhibition studies
2-[3-(Trifluoromethyl)cyclohexyl]acetic acid 120976-33-2 C₉H₁₃F₃O₂ 210.19 Cyclohexyl ring with -CF₃ (position 3) and acetic acid; lacks pyridine ~4.5–5.5 High (lipids) Polymer additives
3-(Trifluoromethyl)mandelic acid 349-10-0 C₉H₇F₃O₃ 220.15 Benzene ring with -CF₃ (position 3) and hydroxyphenylacetic acid ~2.8–3.8 High (aqueous media) Chiral resolution agents

*Estimated based on structural analogs and substituent effects .

Key Comparisons:

Acidity: The α,α-difluoroacetic acid group in the main compound significantly lowers its pKa (~1.5–2.5) compared to non-fluorinated analogs like 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid (pKa ~2.5–3.5). The electron-withdrawing fluorine atoms stabilize the deprotonated form, enhancing acidity . 3-(Trifluoromethyl)mandelic acid (pKa ~2.8–3.8) has reduced acidity due to the hydroxyl group’s resonance stabilization, which partially offsets the -CF₃ group’s electron-withdrawing effects .

Solubility: The pyridine ring and carboxylic acid group in the main compound confer moderate solubility in polar solvents (e.g., DMSO, ethanol). In contrast, 2-[3-(Trifluoromethyl)cyclohexyl]acetic acid exhibits higher lipid solubility due to its non-aromatic cyclohexyl group . Thioether-containing analogs (e.g., {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid) show poor aqueous solubility but better compatibility with organic solvents .

Bioactivity :

  • The difluoro and trifluoromethyl groups in the main compound enhance metabolic stability, making it suitable for drug candidates targeting enzymes or receptors requiring fluorine-specific interactions.
  • 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid is primarily used in herbicide formulations, where the chlorine atom improves herbicidal activity but increases environmental persistence .

Synthetic Accessibility: Fluorination steps for the main compound are technically challenging compared to the chlorination used in 3-Chloro-5-(trifluoromethyl)pyridine-2-acetic acid . The thioether linkage in {[3-Cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]thio}acetic acid requires controlled sulfur chemistry, increasing synthesis complexity .

Biological Activity

Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid is a fluorinated organic compound recognized for its potential biological activities, particularly in medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H4F5NO2C_8H_4F_5NO_2 and features both difluoro and trifluoromethyl groups attached to a pyridine ring. This unique structure enhances its lipophilicity and biological activity, making it an attractive candidate for various applications in drug development and agricultural chemistry .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor for various enzymes, which is crucial for therapeutic applications. Its fluorinated nature allows it to interact effectively with enzyme active sites, enhancing binding affinity .
  • Protein-Ligand Interactions : The presence of fluorine atoms can modify the electronic properties of the molecule, improving its selectivity and binding to target proteins. This characteristic is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy .

Biological Activities

The compound has shown promise in several biological assays, including:

  • Anticancer Activity : Similar fluorinated compounds have been reported to exhibit significant anticancer properties. Research indicates that this compound may inhibit cancer cell proliferation through various pathways .
  • Antibacterial Properties : The structural features of this compound suggest potential antibacterial effects, which are being explored in ongoing studies. Compounds with similar fluorinated structures have demonstrated efficacy against a range of bacterial strains .
  • Anti-inflammatory Effects : Preliminary studies suggest that this compound may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory disease models .

Research Findings and Case Studies

Several studies have investigated the biological activity of this compound and related compounds:

StudyFindings
In vitro Enzyme Inhibition The compound was tested against various enzymes, showing significant inhibition rates compared to controls. Binding affinity assays revealed a strong interaction with target enzymes .
Cancer Cell Proliferation Assay In a study involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability .
Antibacterial Testing The compound was evaluated against Gram-positive and Gram-negative bacteria, showing promising results that warrant further exploration .

Q & A

Q. What are the standard synthetic routes for Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid, and how do reaction conditions influence yield?

The synthesis typically involves fluorination of a pyridine precursor followed by coupling with a difluoroacetic acid moiety. Key steps include nucleophilic substitution at the pyridine ring and carboxylation under controlled pH. For example, trifluoromethylpyridine derivatives can react with difluoroacetic acid precursors via copper-mediated coupling, requiring anhydrous conditions and temperatures between 60–80°C to achieve yields >70% . Solvent choice (e.g., DMF or THF) and catalyst selection (e.g., Pd or Cu) critically affect regioselectivity and purity.

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 19F^{19}\text{F} NMR is essential for confirming fluorination patterns, while 1H^{1}\text{H} NMR resolves pyridine and acetic acid proton environments .
  • HPLC-MS : Reversed-phase HPLC with a C18 column (acetonitrile/water mobile phase) coupled with high-resolution MS validates molecular weight and detects impurities <0.5% .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the trifluoromethyl and difluoro groups .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, structural analogs exhibit inhibition of cytochrome P450 enzymes (e.g., CYP3A4) and modulation of metabolic pathways. In vitro assays using liver microsomes suggest competitive inhibition mechanisms, with IC50_{50} values in the low micromolar range . Preliminary cytotoxicity studies on cancer cell lines (e.g., MCF-7) show moderate apoptosis induction, though potency varies with substituent positioning .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported biological activity data for fluorinated pyridine derivatives?

Contradictions often arise from differences in substituent positioning (e.g., ortho vs. para trifluoromethyl groups) or assay conditions. To address this:

  • Perform structure-activity relationship (SAR) studies using isomeric analogs under standardized assays (e.g., fixed pH, temperature).
  • Use molecular docking simulations to compare binding affinities with target enzymes (e.g., CYP450 isoforms) .
  • Validate purity via HPLC-MS to rule out confounding impurities .

Q. What methodologies are recommended for studying this compound’s interaction with drug-metabolizing enzymes?

  • Enzyme Kinetics : Measure KiK_i values via Lineweaver-Burk plots using human liver microsomes and probe substrates (e.g., midazolam for CYP3A4) .
  • Fluorescence Quenching Assays : Monitor binding to recombinant CYP enzymes using tryptophan fluorescence shifts .
  • Metabolite Profiling : Use LC-MS/MS to identify phase I/II metabolites, revealing metabolic stability and potential drug-drug interactions .

Q. How does the compound’s fluorination pattern influence its pharmacokinetic properties?

  • Lipophilicity : The trifluoromethyl group increases logP, enhancing membrane permeability (measured via PAMPA assays) .
  • Metabolic Stability : Difluoro groups reduce oxidative metabolism, as shown in liver microsome incubations with NADPH cofactors .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction, which correlates with in vivo efficacy .

Q. What strategies mitigate toxicity risks identified in preclinical studies of similar fluorinated compounds?

  • Genotoxicity Screening : Conduct Ames tests and micronucleus assays to assess mutagenic potential .
  • Reactive Metabolite Trapping : Incubate with glutathione (GSH) and detect adducts via LC-MS to identify electrophilic intermediates .
  • Dose-Ranging Studies : Use zebrafish or rodent models to establish NOAEL (no-observed-adverse-effect-level) .

Methodological Notes

  • Synthesis Optimization : Use DoE (Design of Experiments) to balance reaction time, temperature, and catalyst loading .
  • Data Reproducibility : Include internal standards (e.g., deuterated analogs) in NMR and MS workflows to control batch variability .
  • Ethical Compliance : Adhere to OECD guidelines for in vitro and in vivo toxicity testing to ensure regulatory alignment .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid
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Difluoro[3-(trifluoromethyl)pyridin-2-yl]acetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.